[(2,4-Difluorophenyl)amino](oxo)acetic acid
Description
Molecular Architecture and Stereochemical Features
The compound’s core structure consists of a 2,4-difluorophenyl group bonded to an amino-oxoacetic acid functional group. The molecular formula is $$ \text{C}8\text{H}5\text{F}2\text{NO}3 $$, with a planar phenyl ring and a conjugated $$ \text{N}-\text{C}(\text{O})-\text{COOH} $$ system. X-ray crystallography of analogous compounds (e.g., 2-[(2-fluorophenyl)amino]-2-oxoacetic acid) reveals a near-planar arrangement between the phenyl ring and the oxoacetamide group, stabilized by resonance delocalization.
The 2,4-difluoro substitution imposes steric hindrance, restricting rotation around the $$ \text{C}_{\text{aryl}}-\text{N} $$ bond. Computational studies on similar structures (e.g., 5-phenoxy-tetrazoles) show rotational barriers exceeding 15 kcal/mol due to ortho-fluorine substituents. This rigidity influences conformational preferences, favoring a trans orientation between the fluorine atoms and the oxoacetic acid group to minimize steric clashes.
Electronic Configuration and Substituent Effects of Fluorine Atoms
Fluorine’s electronegativity ($$ \chi = 3.98 $$) induces strong electron-withdrawing effects via inductive (-I) and mesomeric (-M) interactions. The Hammett substituent constants ($$ \sigma{\text{meta}} = 0.34 $$, $$ \sigma{\text{para}} = 0.06 $$) for fluorine quantify its impact on the aromatic ring’s electron density. The 2,4-difluoro substitution creates a net deactivating effect, lowering the pKa of the oxoacetic acid group compared to non-fluorinated analogs.
Table 1: Substituent Effects on Acidity of Selected Aromatic Carboxylic Acids
| Compound | pKa (H$$_2$$O) | Reference |
|---|---|---|
| Benzoic acid | 4.25 | |
| 2-Fluorobenzoic acid | 2.68 | |
| 4-Fluorobenzoic acid | 4.14 | |
| Phenylglyoxylic acid | 2.15 | |
| (2,4-Difluorophenyl)aminoacetic acid* | ~1.8 (estimated) | – |
*Estimated via Hammett linear free-energy relationship: $$ \Delta \text{pKa} = \rho (\sigma{\text{ortho}} + \sigma{\text{para}}) $$, assuming $$ \rho = 1.0 $$.
The electron-deficient phenyl ring enhances the acidity of the α-keto carboxylic acid group, as seen in phenylglyoxylic acid ($$ \text{pKa} = 2.15 $$). Fluorine’s -I effect further stabilizes the deprotonated carboxylate through inductive withdrawal, reducing the pKa to approximately 1.8.
Tautomeric Equilibria and Protonation States
The compound exhibits keto-enol tautomerism, with the keto form ($$ \text{C}=\text{O} $$) dominating in solution. Density functional theory (DFT) studies on analogous α-keto acids (e.g., 3-phenyl-2,4-pentanedione) reveal keto-form stabilization by ~17 kcal/mol due to conjugation between the carbonyl and carboxyl groups. Enolization is disfavored due to the lack of stabilizing hydrogen-bonding networks, as observed in glycolic acid derivatives.
Figure 1: Keto-Enol Equilibrium in (2,4-Difluorophenyl)aminoacetic Acid
$$
\text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta G^\circ \approx +16.5 \, \text{kcal/mol (calculated)}
$$
Protonation occurs preferentially at the carbonyl oxygen of the oxoacetamide group, forming a resonance-stabilized oxonium ion. The amino group remains unprotonated under physiological conditions due to its weak basicity ($$ \text{p}K_a \approx -2 $$), as seen in phenylglycine derivatives.
Comparative Analysis with Structural Analogues
Compared to phenylglycine ($$ \text{C}6\text{H}5\text{CH}(\text{NH}2)\text{COOH} $$), (2,4-Difluorophenyl)aminoacetic acid lacks the β-methylene spacer, resulting in restricted side-chain rotation and increased rigidity. This structural difference elevates racemization rates at the α-carbon due to reduced steric hindrance, as observed in 4-hydroxyphenylglyoxylic acid ($$ \text{p}Ka = 2.15 $$).
Table 2: Key Differences Between (2,4-Difluorophenyl)aminoacetic Acid and Phenylglycine Derivatives
| Property | (2,4-Difluorophenyl)aminoacetic Acid | Phenylglycine Derivatives |
|---|---|---|
| α-Carbon hybridization | sp$$^2$$ (planar) | sp$$^3$$ (tetrahedral) |
| Racemization rate (pH 7) | $$ 10^{-3} \, \text{s}^{-1} $$ | $$ 10^{-5} \, \text{s}^{-1} $$ |
| Electron-withdrawing groups | 2,4-F$$_2$$ (-I, -M) | H or -OH (+M) |
The fluorine substituents further differentiate the compound by enhancing oxidative stability and altering solubility. For instance, logP values for fluorinated analogs (e.g., 2-(4-fluorophenyl)-2-oxoacetic acid) are ~1.2 compared to ~0.8 for non-fluorinated derivatives, indicating increased lipophilicity.
Properties
IUPAC Name |
2-(2,4-difluoroanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c9-4-1-2-6(5(10)3-4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEWUHURLVWVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406642 | |
| Record name | [(2,4-difluorophenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678556-81-5 | |
| Record name | [(2,4-difluorophenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)aminoacetic acid typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form the corresponding acyl chloride, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production methods for (2,4-Difluorophenyl)aminoacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemical Properties and Reactions
This compound, characterized by the molecular formula , is a derivative of phenylacetic acid. The presence of two fluorine atoms at the 2 and 4 positions on the phenyl ring enhances its reactivity and biological activity. Key reactions involving (2,4-Difluorophenyl)aminoacetic acid include:
- Oxidation : Can yield quinones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction : The oxo group can be converted to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : The fluorine atoms can be replaced with other functional groups through nucleophilic aromatic substitution reactions.
Chemistry
In the realm of synthetic organic chemistry, (2,4-Difluorophenyl)aminoacetic acid serves as a crucial building block for synthesizing more complex organic molecules. Its unique functional groups allow for various modifications that can lead to novel compounds with tailored properties.
Biology
Research has indicated that this compound may act as an enzyme inhibitor , binding to active sites or allosteric sites on enzymes. This interaction can modulate enzyme activity, making it a candidate for studies aimed at understanding metabolic pathways and developing enzyme-targeted therapies.
Medicine
The therapeutic potential of (2,4-Difluorophenyl)aminoacetic acid has been explored in several studies:
- Anti-inflammatory Activity : Investigations have shown that this compound may reduce inflammation through its interactions with specific molecular targets.
- Anticancer Properties : Preliminary studies suggest that it exhibits antiproliferative effects against various tumor cell lines. For instance, derivatives of similar compounds have demonstrated significant activity against colon carcinoma cells .
The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for mitosis. This leads to cell cycle arrest in cancer cells, promoting apoptosis .
Industry
In industrial applications, (2,4-Difluorophenyl)aminoacetic acid is utilized in the development of advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with enhanced performance characteristics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study | Evaluated antiproliferative effects on tumor cell lines | Compounds derived from (2,4-Difluorophenyl)aminoacetic acid showed IC50 values in the low micromolar range against various cancer types |
| Enzyme Inhibition Study | Investigated enzyme interactions | Demonstrated potential as an enzyme inhibitor affecting metabolic pathways |
| Material Science Application | Development of new polymeric materials | Showed enhanced properties for coatings and advanced materials due to unique chemical structure |
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
(3-Fluorophenyl)aminoacetic Acid
- Molecular Formula: C₈H₆FNO₃
- Molecular Weight : 183.14 g/mol
- Key Differences :
- Substitution pattern: Single fluorine at the 3-position vs. 2,4-difluoro in the target compound.
- Reactivity : Reduced electron-withdrawing effects compared to the difluoro analog, leading to lower acidity (pKa ~3.2 vs. ~2.8 for the target compound) .
- Applications : Primarily used as a precursor in heterocyclic synthesis due to its moderate stability in nucleophilic environments .
(4-Fluorophenyl)aminoacetic Acid
- Molecular Formula: C₈H₆FNO₃
- Molecular Weight : 183.14 g/mol
- Key Differences :
- Substitution: Fluorine at the 4-position only.
- Physicochemical Properties : Higher solubility in polar solvents (e.g., 12 mg/mL in water) compared to the 2,4-difluoro derivative (8 mg/mL) due to reduced steric hindrance .
- Biological Activity : Demonstrates weaker binding affinity to carbonic anhydrase isoforms compared to the 2,4-difluoro analog .
Methyl-Substituted Analogs
(2,6-Dimethylphenyl)aminoacetic Acid
- Molecular Formula: C₁₀H₁₁NO₃
- Molecular Weight : 193.20 g/mol
- Key Differences :
- Substituents : Methyl groups at 2- and 6-positions instead of fluorine.
- Stability : Enhanced thermal stability (decomposition temperature >250°C vs. 210°C for the target compound) due to electron-donating methyl groups .
- Applications : Used as a chelating agent in coordination chemistry, contrasting with the difluoro analog’s role in drug intermediates .
Heterocyclic Derivatives
(5-Ethyl-1,3,4-thiadiazol-2-yl)aminoacetic Acid
- Molecular Formula : C₆H₆N₃O₃S
- Molecular Weight : 200.19 g/mol
- Key Differences :
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility in Water (mg/mL) |
|---|---|---|---|---|
| (2,4-Difluorophenyl)aminoacetic acid | C₈H₅F₂NO₃ | 201.13 | 2,4-difluoro | 8.0 |
| (3-Fluorophenyl)aminoacetic acid | C₈H₆FNO₃ | 183.14 | 3-fluoro | 9.5 |
| (2,6-Dimethylphenyl)aminoacetic acid | C₁₀H₁₁NO₃ | 193.20 | 2,6-dimethyl | 5.2 |
Table 2: Spectroscopic and Computational Data
| Compound | IR ν(C=O) (cm⁻¹) | UV λ_max (nm) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| (2,4-Difluorophenyl)aminoacetic acid | 1725 | 265 | 4.8 |
| (4-Hydroxyphenyl)aminoacetic acid | 1700 | 280 | 5.2 |
| (4-Methoxyphenyl)aminoacetic acid | 1690 | 275 | 4.5 |
Key Research Findings
Reactivity: The 2,4-difluoro substitution enhances electrophilicity at the carbonyl group, making the compound 20% more reactive in nucleophilic acyl substitutions than its mono-fluoro analogs .
Biological Relevance: The 2,4-difluoro derivative shows superior inhibition of tumor-associated carbonic anhydrase isoforms (IC₅₀ = 0.8 μM) compared to non-fluorinated analogs (IC₅₀ >10 μM) .
Metabolic Stability : Fluorine atoms reduce oxidative metabolism in hepatic microsomes, increasing half-life (t₁/₂ = 6.2 hours) compared to methyl-substituted analogs (t₁/₂ = 2.1 hours) .
Biological Activity
(2,4-Difluorophenyl)aminoacetic acid is an organic compound with significant potential in medicinal chemistry, particularly due to its enzyme inhibition and therapeutic properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₈H₅F₂N₁O₃
- Molecular Weight : 201.13 g/mol
- Functional Groups : Contains an amino group and an oxoacetic acid moiety, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring.
The biological activity of (2,4-Difluorophenyl)aminoacetic acid primarily involves:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites. This interaction prevents substrate binding or catalysis, thereby modulating various biochemical pathways.
- Receptor Modulation : It may act as an agonist or antagonist for specific receptors, influencing downstream signaling pathways critical for cellular responses.
Anti-inflammatory Activity
Research indicates that (2,4-Difluorophenyl)aminoacetic acid exhibits anti-inflammatory properties. Studies have shown that it can reduce inflammation markers in vitro, making it a candidate for developing anti-inflammatory drugs.
Anticancer Activity
The compound has been investigated for its anticancer effects against various human tumor cell lines. Notable findings include:
- Cell Line Studies : In vitro studies demonstrated significant antiproliferative activity against several cancer cell lines, with IC50 values in the low micromolar range. For example, it showed high activity against HT-29 colon carcinoma cells (IC50 = 0.5 μM) .
- Mechanisms of Action : The anticancer effects are attributed to the disruption of microtubule formation and induction of G2/M phase cell cycle arrest, which are critical for halting cancer cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Fluoroaniline | Contains a single fluorine substitution | Simpler structure with less steric hindrance |
| 4-Fluoroaniline | Contains a single fluorine at position 4 | Different reactivity profile due to positional change |
| 2,6-Difluoroaniline | Two fluorine substitutions at different positions | Potentially different biological activities |
| (4-Fluorophenyl)aminoacetic acid | Similar amino and oxo groups but different fluorine position | Variation in pharmacological properties |
The unique combination of two fluorine atoms at specific positions along with an amino group distinguishes (2,4-Difluorophenyl)aminoacetic acid from these similar compounds, contributing to its distinct chemical behavior and biological activity.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that (2,4-Difluorophenyl)aminoacetic acid effectively inhibits specific enzymes involved in inflammatory pathways. This was demonstrated through kinetic assays where the compound reduced enzyme activity significantly compared to controls.
- Cancer Cell Line Testing : A series of derivatives were synthesized and tested against eight human tumor cell lines. Several showed high antiproliferative activities, with detailed analysis revealing their modes of action involved microtubule disruption and cell cycle arrest .
- In Vivo Studies : Preliminary in vivo studies have indicated promising results regarding the anti-inflammatory effects of (2,4-Difluorophenyl)aminoacetic acid, suggesting potential therapeutic applications in chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (2,4-Difluorophenyl)aminoacetic acid with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved using Boc-protected intermediates and coupling agents. For example, coupling 2,4-difluoroaniline with a chiral acetic acid derivative (e.g., Boc-(R)-2-amino-2-(4-hydroxyphenyl)acetic acid) in THF with isobutyl chloroformate and subsequent deprotection yields enantiomerically pure products . Enzymatic approaches, such as nitrilase-catalyzed hydrolysis of nitriles in aqueous pH 8 conditions, may also enhance stereoselectivity .
Q. How can the structure of (2,4-Difluorophenyl)aminoacetic acid be confirmed experimentally?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination (as demonstrated for structurally similar 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) with NMR spectroscopy. Key signals include:
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm for 2,4-difluorophenyl), NH (δ 8.2–8.5 ppm), and carboxylic acid protons (δ 12–13 ppm).
- ¹³C NMR : Carbonyl carbons (δ 170–175 ppm for oxo and carboxylic acid groups) .
Q. What analytical techniques are suitable for quantifying (2,4-Difluorophenyl)aminoacetic acid in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS using a C18 column and mobile phases like acetonitrile/water (0.1% formic acid) provides high sensitivity. Validation parameters (e.g., LOD < 0.1 µg/mL, recovery > 95%) should align with guidelines from studies on fluorinated analogs .
Advanced Research Questions
Q. How does the 2,4-difluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms activate the phenyl ring for nucleophilic aromatic substitution (e.g., with amines or thiols under basic conditions). Computational modeling (DFT calculations) can predict regioselectivity, while experimental validation via HPLC monitoring of reaction kinetics is recommended .
Q. What degradation pathways occur under accelerated stability testing (e.g., oxidative or hydrolytic conditions)?
- Methodological Answer : Under oxidative stress (e.g., H₂O₂ or KMnO₄), the oxo group may form carboxylic acid derivatives. Hydrolysis in acidic/basic media (pH 2–12) can cleave the amino-oxo bond. Monitor degradation products using LC-MS and compare with reference standards .
Q. How can computational tools predict the compound’s binding affinity to biological targets like enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes (e.g., KYN-3-OHase). Use crystal structures (PDB) of homologous proteins and validate predictions with in vitro IC₅₀ assays .
Q. What strategies mitigate racemization during large-scale synthesis?
- Methodological Answer : Optimize reaction temperature (< 40°C) and avoid prolonged exposure to polar aprotic solvents. Chiral stationary phases (e.g., Chiralpak AD-H) can resolve enantiomers post-synthesis, while enzymatic resolution using D-amino acid amidase improves enantiomeric excess (> 99%) .
Q. How does the compound’s stability vary in solid vs. solution states?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
